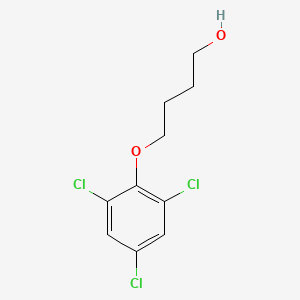

4-(2,4,6-Trichlorophenoxy)butan-1-ol

Descripción general

Descripción

4-(2,4,6-Trichlorophenoxy)butan-1-ol is an organic compound belonging to the class of aryl ethers. It consists of a butyl chain (butan-1-ol) attached to a chlorinated aromatic ring (2,4,6-trichlorophenoxy).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trichlorophenoxy)butan-1-ol typically involves the reaction of 2,4,6-trichlorophenol with butan-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4,6-Trichlorophenoxy)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(2,4,6-trichlorophenoxy)butan-1-one.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted phenoxybutanols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-(2,4,6-Trichlorophenoxy)butan-1-ol is utilized as:

- Reagent in Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Intermediate for Chemical Reactions : The compound can undergo various reactions such as oxidation to form ketones or aldehydes and substitution reactions where chlorine atoms can be replaced with other functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

- Biological Activity Studies : Investigations into its interactions with biomolecules suggest that it may influence enzyme activity and receptor interactions, leading to various biological outcomes.

- Cytotoxicity Assessments : Studies have explored the cytotoxic effects of related compounds on cell lines, indicating potential implications for understanding toxicity in agricultural chemicals .

Medicine

The compound is being investigated for its potential applications in medicine:

- Pharmaceutical Synthesis : It is studied for its role in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders such as depression.

- Drug Development : Research is ongoing to evaluate its efficacy and safety as a precursor to novel therapeutic agents.

Environmental Science

In environmental applications, this compound is relevant for:

- Pesticide Detection : The compound's structure allows it to be used in methods for detecting pesticide residues in food and soil samples.

- Herbicide Research : As part of the chlorophenoxy family of herbicides, it contributes to studies on environmental impact and residue management in agricultural practices .

A study examined the effects of chlorophenoxy compounds on cell viability using HeLa cells exposed to various concentrations of related fungicides. The results indicated significant cytotoxicity at specific exposure times and concentrations, highlighting the importance of evaluating similar compounds like this compound for their biological effects .

Case Study 2: Pharmaceutical Development

Research focused on the synthesis of antidepressant compounds has utilized this compound as an intermediate. The studies aimed to assess the pharmacological properties of derivatives synthesized from this compound, showcasing its potential in drug development pipelines.

Mecanismo De Acción

The mechanism of action of 4-(2,4,6-Trichlorophenoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butyl chain contribute to its reactivity and potential biological effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Trichlorophenoxyacetic acid (2,4,6-T)

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- 4-Chlorophenoxyacetic acid (4-CPA)

Uniqueness

4-(2,4,6-Trichlorophenoxy)butan-1-ol is unique due to its specific structure, which combines a chlorinated aromatic ring with a butyl chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

4-(2,4,6-Trichlorophenoxy)butan-1-ol is a compound derived from the chlorophenoxy family, which includes several herbicides and other agrochemicals. Its biological activity is significant in various contexts, particularly in its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C10H10Cl3O2

- Molecular Weight : 279.54 g/mol

This compound features a butanol chain attached to a trichlorophenoxy group, which is known for its herbicidal properties.

Toxicity Studies

Research indicates that compounds within the chlorophenoxy family can exhibit varying levels of toxicity. The following table summarizes key findings from toxicity studies related to this compound and similar compounds:

| Study | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Kociba et al. (1979) | Rats | 3 | No observed effect level (NOEL) |

| Mirvish et al. (1991) | Dogs | 60 | Reduction in total leukocyte count |

| Highman et al. (1976) | Mice | 30 | Histological changes in thyroid gland |

These studies suggest that while some effects are observed at higher doses, lower doses may not exhibit significant toxicity.

The mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may interact with hormonal pathways due to its structural similarity to natural auxins. This interaction could lead to various physiological responses in plants and animals.

Environmental Impact

A notable case study involves the use of chlorophenoxy herbicides in agricultural settings. Research has shown that exposure to these compounds can lead to ecological disturbances, particularly affecting non-target species such as amphibians and aquatic organisms. For instance:

- Case Study Reference : A study conducted by the Environmental Protection Agency (EPA) highlighted the adverse effects of chlorophenoxy herbicides on amphibian populations in agricultural runoff areas.

Human Health Concerns

There have been concerns regarding the potential health risks associated with exposure to chlorophenoxy compounds in occupational settings. A case study involving workers exposed to herbicides containing similar compounds revealed:

- Health Impact : Increased incidence of liver dysfunction and reproductive issues among workers exposed over prolonged periods.

Propiedades

IUPAC Name |

4-(2,4,6-trichlorophenoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPSHXAYWTWVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401590 | |

| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219313-00-5 | |

| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.